molecular formula C19H20N2O3 B2892822 1-Allyl-2-(3,4,5-trimethoxy-phenyl)-1H-benzoimidazole CAS No. 615281-66-8

1-Allyl-2-(3,4,5-trimethoxy-phenyl)-1H-benzoimidazole

Cat. No. B2892822
CAS RN: 615281-66-8
M. Wt: 324.38
InChI Key: GIWZLJHFMIZPCE-UHFFFAOYSA-N
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Description

1-Allyl-2-(3,4,5-trimethoxy-phenyl)-1H-benzoimidazole (ATPB) is a synthetic compound that belongs to the family of benzimidazole derivatives. ATPB has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activities.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

A study by Roth et al. (1989) on a related series of compounds, including 1-allyl-2-(3,4,5-trimethoxy-phenyl)-1H-benzoimidazole, demonstrated high in vitro antibacterial activity against specific anaerobic organisms, comparable or superior to metronidazole. These findings highlight the compound's potential in developing new antibacterial agents, particularly against anaerobic pathogens (Roth et al., 1989).

Catalytic Applications

Sharma et al. (2014) synthesized complexes involving benzimidazole derivatives, demonstrating their efficacy in transfer hydrogenation reactions. This research points to the compound's utility in catalytic processes, particularly in hydrogen source activation and transfer hydrogenation, indicating its versatility in synthetic chemistry applications (Sharma et al., 2014).

properties

IUPAC Name

1-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-5-10-21-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWZLJHFMIZPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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